(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid
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Overview
Description
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid is a complex organic compound that features an imidazole ring, a benzyl group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl and ethoxycarbonyl groups. The final step involves the formation of the but-3-enoic acid moiety through a series of condensation and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the benzyl and ethoxycarbonyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1-Benzyl-2-methyl-1H-imidazole
- 4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)butanoic acid
- Ethyl 4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)butanoate
Uniqueness
What sets (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxycarbonyl group, in particular, can enhance the compound’s solubility and reactivity, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
1640981-02-7 |
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Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-4-(3-benzyl-2-methylimidazol-4-yl)-3-ethoxycarbonylbut-3-enoic acid |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-18(23)15(10-17(21)22)9-16-11-19-13(2)20(16)12-14-7-5-4-6-8-14/h4-9,11H,3,10,12H2,1-2H3,(H,21,22)/b15-9+ |
InChI Key |
TVHFEMURPTYTGF-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=C(N1CC2=CC=CC=C2)C)/CC(=O)O |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=C(N1CC2=CC=CC=C2)C)CC(=O)O |
Origin of Product |
United States |
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